Stereochemical Outcome in Asymmetric Reduction of α-Aminophenones
In the asymmetric reduction of α-aminophenones, LiAlH₄ modified with 2.5 equivalents of (R)-(−)-2-(2-isoindolinyl)butan-1-ol produced the corresponding (R)-β-aminoalcohols with enantiomeric excesses ranging from 40 % to 97 % after chromatographic purification and recrystallization [1]. The (S)-enantiomer, under identical conditions, afforded the (S)-β-aminoalcohols with comparably high ee's, but the absolute configuration of the product is dictated entirely by the choice of auxiliary enantiomer. No racemic auxiliary mixture can deliver enantioenriched product.
| Evidence Dimension | Product enantiomeric excess and absolute configuration |
|---|---|
| Target Compound Data | LiAlH₄/(R)-auxiliary → (R)-β-aminoalcohols, ee 40–97 % |
| Comparator Or Baseline | LiAlH₄/(S)-auxiliary → (S)-β-aminoalcohols, ee 40–97 % (opposite configuration) |
| Quantified Difference | Stereochemical identity of product is opposite; no difference in ee magnitude for this substrate set. |
| Conditions | LiAlH₄, 2.5 equiv. auxiliary, α-aminophenones 4–9, chromatography and recrystallization. |
Why This Matters
For laboratories synthesizing a specific enantiomer of a β-aminoalcohol drug intermediate, selecting the wrong auxiliary enantiomer yields the antipodal product, rendering the synthesis unusable; this property directly dictates procurement decisions.
- [1] Tetrahedron: Asymmetry, 1996, 7(7), 2029–2040. View Source
